

Recommended concentration of TAK1-IN-4 for experiments

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Compound of Interest

Compound Name: TAK1-IN-4

Cat. No.: B607976

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Application Notes and Protocols for TAK1-IN-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **TAK1-IN-4**, a potent inhibitor of Transforming Growth Factor- β -Activated Kinase 1 (TAK1), in various experimental settings. The following protocols and recommendations are based on available data for TAK1 inhibitors and are intended to serve as a starting point for your research.

Introduction to TAK1-IN-4

TAK1-IN-4, also known as Compound 14, is a small molecule inhibitor of TAK1, a key serine/threonine kinase in the MAP3K family. TAK1 is a critical signaling node downstream of various cellular stimuli, including cytokines like TNF- α and IL-1 β , as well as Toll-like receptor (TLR) ligands. Its activation triggers downstream signaling cascades, most notably the NF- κ B and MAPK (JNK and p38) pathways, which are pivotal in regulating inflammation, immune responses, cell survival, and apoptosis. Dysregulation of the TAK1 signaling pathway is implicated in numerous diseases, including inflammatory disorders and cancer, making TAK1 a compelling target for therapeutic intervention.

Recommended Concentrations for Experiments

Due to limited publicly available data specifically for **TAK1-IN-4**, the following concentration ranges are recommended based on studies with other well-characterized TAK1 inhibitors such

as Takinib, NG25, and 5Z-7-oxozeaenol. It is strongly advised that researchers perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental conditions.

In Vitro Applications

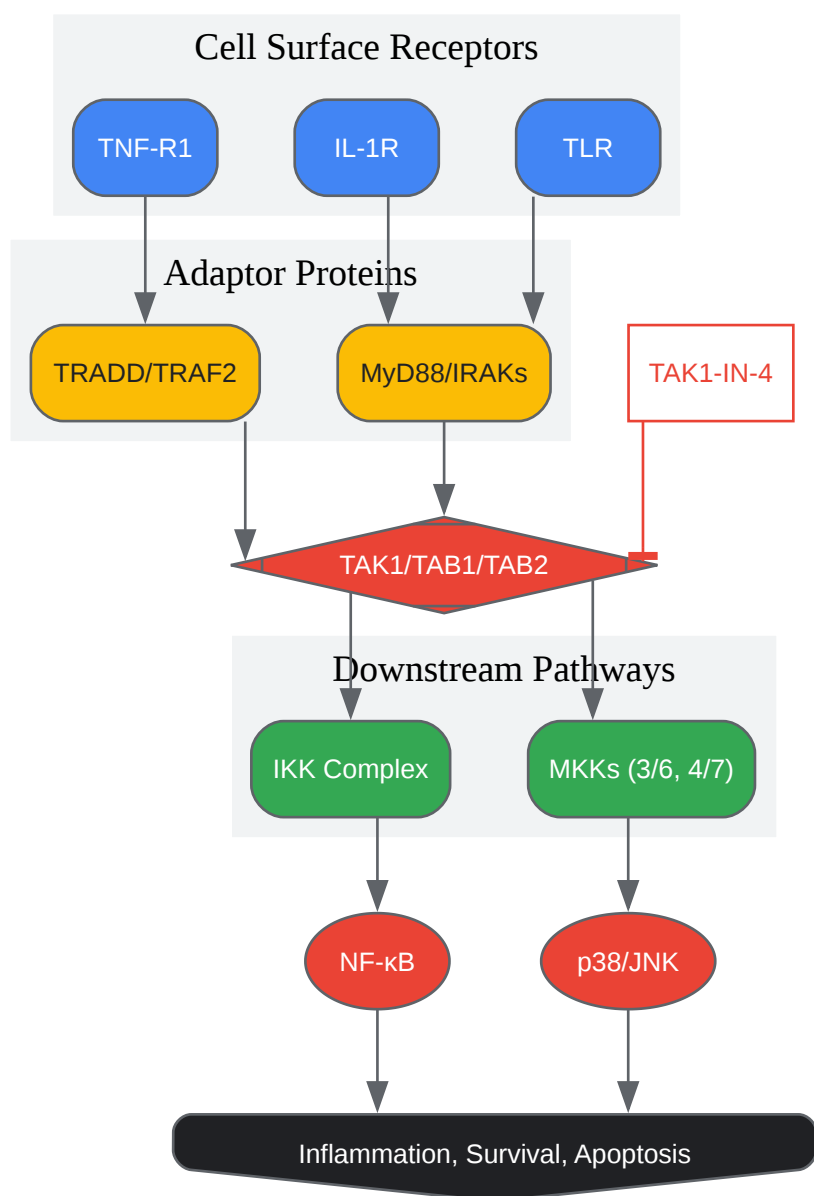
Application	Recommended Concentration Range	Notes
Biochemical Assays (Kinase Assays)	1 - 100 nM	The IC50 value for TAK1 inhibitors can vary. Starting with a broad range is recommended.
Cell-Based Assays (e.g., Western Blot, Reporter Assays)	100 nM - 10 µM	Effective concentrations in cellular assays are typically higher than in biochemical assays due to cell permeability and other factors. A common starting point is 1 µM.
Cell Viability/Cytotoxicity Assays	1 µM - 20 µM	The cytotoxic effects of TAK1 inhibition can be cell-type dependent and may be enhanced in combination with other agents like TNF-α.

In Vivo Applications

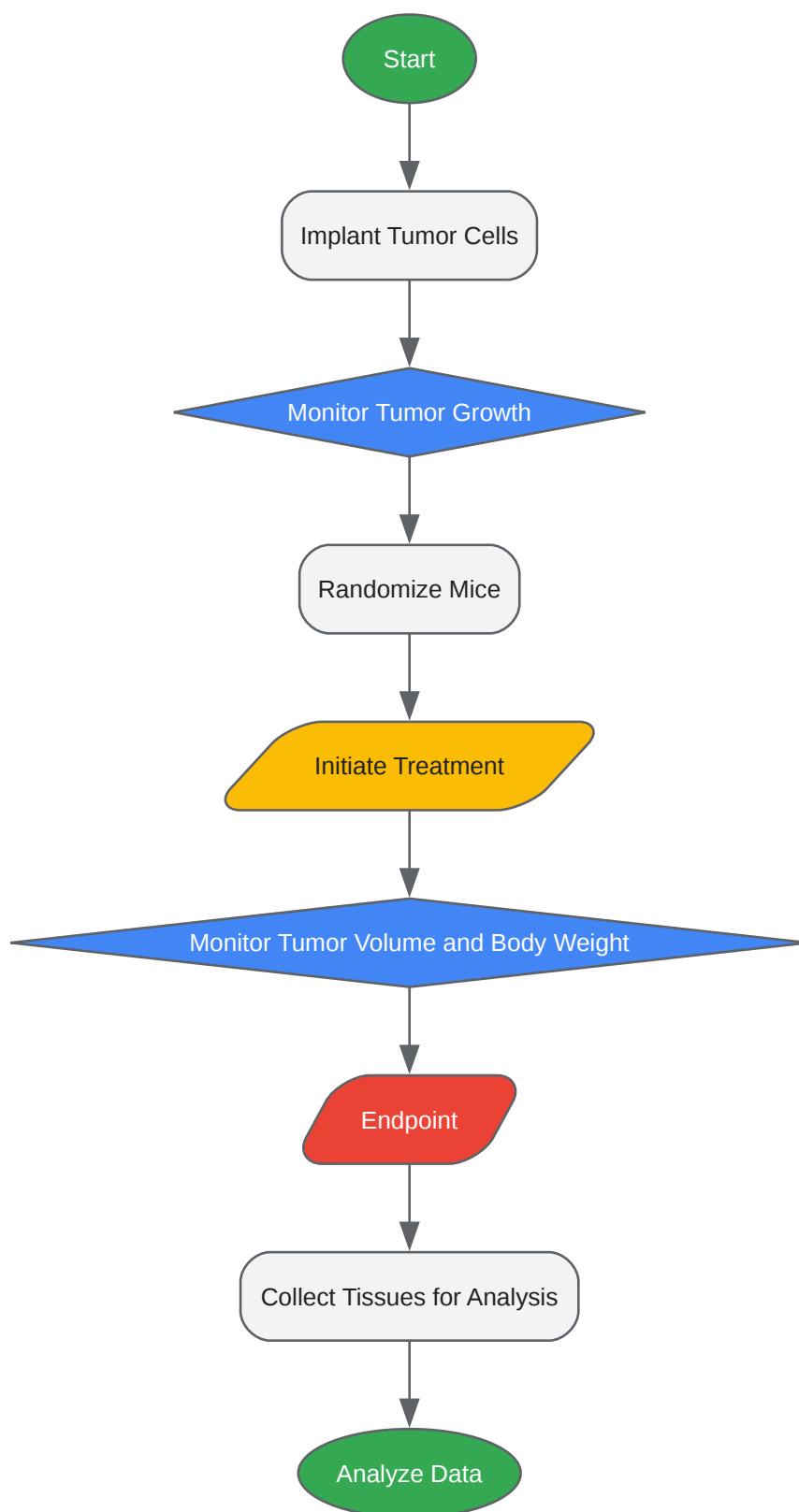
Application	Recommended Dosage Range	Administration Route	Notes
Mouse Xenograft Models	10 - 100 mg/kg	Oral gavage or intraperitoneal injection	Dosing frequency and vehicle formulation should be optimized based on the specific animal model and experimental design.
Inflammatory Models (e.g., Arthritis)	10 - 50 mg/kg	Oral gavage or intraperitoneal injection	Daily administration is often employed in these models.

Signaling Pathways

TAK1 plays a central role in relaying signals from various cell surface receptors to downstream effector pathways. The following diagrams illustrate the canonical TAK1 signaling pathways.







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